3-Aminobiphenyl
Overview
Description
Synthesis Analysis
The synthesis of 3-Aminobiphenyl derivatives has been explored through various methods. One notable approach is the solvent-free synthesis of 3-amino-2,4-dicarbonitrile-5-methylbiphenyls, utilizing a three-component reaction of aromatic aldehydes, malononitrile, and acetone in the presence of catalytic NaOMe under grindstone method. This process is highlighted for its efficiency, simplicity, and environmental friendliness, achieving excellent yields within 2–3 minutes (Pasha & Datta, 2014).
Molecular Structure Analysis
The molecular structure of 3-Aminobiphenyl and its derivatives is pivotal for understanding its properties and reactivity. Studies often utilize various spectroscopic techniques such as UV, FT-IR, and X-ray photoelectron spectroscopy to analyze these compounds. These studies reveal insights into protonation states, counter ions, and structural morphology, which are crucial for applications in materials science and chemistry (Chan et al., 1995).
Chemical Reactions and Properties
3-Aminobiphenyl undergoes a variety of chemical reactions, leading to a wide range of derivatives with diverse properties. For example, the compound has been used as a precursor in the synthesis of complex molecules and materials, demonstrating its versatility and reactivity. These reactions often explore the compound's capability to form bonds and interact with other chemical entities, laying the foundation for its application in developing novel compounds and materials (Rong et al., 2008).
Physical Properties Analysis
The physical properties of 3-Aminobiphenyl, such as solubility, melting point, and conductivity, are influenced by its molecular structure and the nature of its substituents. These properties are critical for its application in various domains, including materials science, where they determine the compound's suitability for specific purposes. Comparative studies between chemically and electrochemically synthesized poly(4-aminobiphenyl) highlight the impact of synthesis methods on physical properties (Chan et al., 1995).
Chemical Properties Analysis
The chemical properties of 3-Aminobiphenyl, such as reactivity, stability, and its ability to participate in various chemical reactions, are pivotal for its applications in organic synthesis and material development. Investigations into its hydrogen bonding capabilities and its role in nucleating beta-sheet structures in peptides underscore its utility in biochemistry and molecular engineering (Nesloney & Kelly, 1996).
Scientific Research Applications
Environmental Monitoring
3-Aminobiphenyl and its derivatives are monitored due to their genotoxic and/or carcinogenic properties. A study focused on the determination of 2-aminobiphenyl, 3-aminobiphenyl, and 4-aminobiphenyl in model drinking and river water samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) and a boron-doped diamond thin-film electrode. This method provided satisfactory separation and detection, with limits of quantitation in the 10^-9 mol L^-1 range, highlighting its utility in environmental monitoring (Pecková et al., 2009).
Mutagenicity Studies
The mutagenicity of 3-aminobiphenyl, along with its isomers and derivatives, was examined using the Ames test with Salmonella typhimurium. This study revealed that only 4-aminobiphenyl exhibited mutagenicity in the presence of an activation system, suggesting a differential genotoxic profile among the isomers. This study aids in understanding the carcinogenic potential of various aminobiphenyl compounds (Ioannides et al., 1989).
Carcinogen Action Mechanism
Research on 3:2′-dimethyl-4-aminobiphenyl, a derivative of aminobiphenyl, in Wistar rats investigated its route of action in inducing intestinal neoplasia. The study suggested that this chemical is absorbed, modified, probably in the liver, excreted into bile, and induces neoplasia through direct fecal contact with the intestinal mucosa. This provides insights into the mechanisms of action of carcinogens related to aminobiphenyl compounds (Cleveland et al., 1967).
Ecotoxicological Assessment
4-Aminobiphenyl (4-ABP), closely related to 3-aminobiphenyl, was evaluated for its toxic effects on various aquatic organisms and mammalian cells. This study employed a test battery including Daphnia magna immobilization, zebrafish embryo development, and mammalian cell proliferation inhibition. The findings highlighted that 4-ABP is toxic to aquatic organisms and mammalian cells, emphasizing the importance of using diverse bioassays for comprehensive ecotoxicological assessment (Jiangning et al., 2004).
Laser-Induced Fluorescence Studies
The S1 ← S0 transitions in 3-aminobiphenyl were studied using laser-induced fluorescence in a supersonic jet, compared with ab initio calculations. This research provides valuable data on the electronic properties and structure of 3-aminobiphenyl, which is crucial for understanding its interactions and behaviors at the molecular level (Pirowska et al., 1999).
Safety And Hazards
properties
IUPAC Name |
3-phenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNOBADFTHUUFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2036825 | |
Record name | 3-Aminobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2036825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminobiphenyl | |
CAS RN |
2243-47-2, 41674-04-8 | |
Record name | 3-Aminobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2243-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,1'-Biphenyl)amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041674048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Aminobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2036825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Aminobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-BIPHENYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P632PQP3U1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.